molecular formula C5H10N2O2S B2440057 (1-Oxothiolan-1-ylidene)urea CAS No. 2253639-21-1

(1-Oxothiolan-1-ylidene)urea

Cat. No. B2440057
M. Wt: 162.21
InChI Key: AFVMIOAGLRADRS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Oxidation : Electrochemical oxidation of (1-Oxothiolan-1-ylidene)urea can lead to the formation of nitrogen , carbon dioxide , and water without prior enzymatic hydrolysis .

Scientific Research Applications

Novel Redox Systems

Research by Weiss and Reichel (2000) on novel urea derivatives, including structures analogous to "(1-Oxothiolan-1-ylidene)urea," indicates their potential in creating two-step redox systems. These systems are characterized by reversible oxidation processes and have applications in electrochemical devices and sensors due to their stable radical cation forms at negative potentials (Weiss & Reichel, 2000).

Stress-Induced Hyperarousal

The compound has been indirectly linked to research on stress-induced hyperarousal through its structural similarity to compounds used in studying orexin receptors. While not directly related, this highlights the potential for derivatives of "(1-Oxothiolan-1-ylidene)urea" in neurological research and the development of therapeutic agents targeting sleep disorders and stress responses (Bonaventure et al., 2015).

Photoluminescence

The synthesis and optical properties of oxy-borate phosphors incorporating urea derivatives, including structures similar to "(1-Oxothiolan-1-ylidene)urea," demonstrate their utility in creating phosphors with strong UV and VUV absorption. This has implications for their use in lighting and display technologies, offering pathways for developing new materials with enhanced luminescent properties (Ingle et al., 2014).

DNA Repair Mechanisms

Studies on bacterial endonuclease V and its activity on DNA containing oxanine, a structure related to "(1-Oxothiolan-1-ylidene)urea," shed light on the mechanisms of DNA repair and the potential therapeutic applications of enhancing or inhibiting these pathways in diseases linked to DNA damage (Hitchcock et al., 2004).

Antioxidant and Oxidative Stress

Research into the oxidation of sulfhydryls by peroxynitrite, with relevance to "(1-Oxothiolan-1-ylidene)urea" derivatives, highlights the potential of these compounds in studying oxidative stress and the development of antioxidants. This could lead to new treatments for diseases where oxidative damage is a key pathophysiological mechanism (Radi et al., 1991).

properties

IUPAC Name

(1-oxothiolan-1-ylidene)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c6-5(8)7-10(9)3-1-2-4-10/h1-4H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVMIOAGLRADRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NC(=O)N)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Oxothiolan-1-ylidene)urea

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